molecular formula C23H18ClN5O2S B11994738 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide

Cat. No.: B11994738
M. Wt: 463.9 g/mol
InChI Key: JPAPBIKFHUBPPL-WFAHUBIASA-N
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Description

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide and subsequent treatment with phenylhydrazine.

    Substitution Reactions: The triazole ring is then functionalized with a 4-chlorophenyl group and a phenyl group through nucleophilic substitution reactions.

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol compound.

    Hydrazide Formation: The acetohydrazide moiety is synthesized by reacting the intermediate with acetic anhydride and hydrazine hydrate.

    Condensation Reaction: Finally, the furyl-propenylidene group is introduced through a condensation reaction with furfural under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furyl-propenylidene moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions, potentially altering the triazole or furyl-propenylidene groups.

    Substituted Derivatives: From nucleophilic substitution reactions on the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. Its triazole ring and sulfanyl group are known to interact with enzymes and receptors involved in cancer cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial and cancer cell metabolism.

    Receptor Binding: It can bind to specific receptors on cell surfaces, altering signal transduction pathways and affecting cell function.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
  • 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide stands out due to its unique combination of a triazole ring, sulfanyl group, and furyl-propenylidene moiety

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and mechanisms of action

Properties

Molecular Formula

C23H18ClN5O2S

Molecular Weight

463.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H18ClN5O2S/c24-18-12-10-17(11-13-18)22-27-28-23(29(22)19-6-2-1-3-7-19)32-16-21(30)26-25-14-4-8-20-9-5-15-31-20/h1-15H,16H2,(H,26,30)/b8-4+,25-14+

InChI Key

JPAPBIKFHUBPPL-WFAHUBIASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C=C/C3=CC=CO3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC=CC3=CC=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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